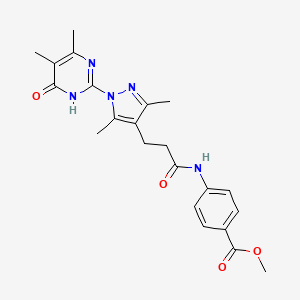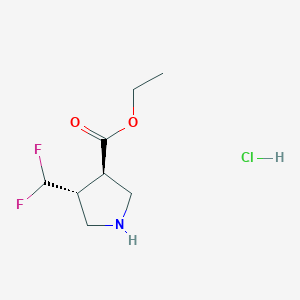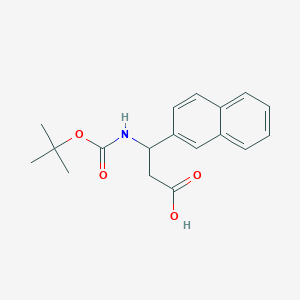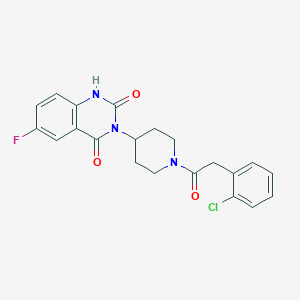
3-(Trimethylsilyl)pyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Trimethylsilyl)pyridin-2-ol” is a chemical compound that contains a pyridin-2-ol group and a trimethylsilyl group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .
Synthesis Analysis
The synthesis of compounds similar to “3-(Trimethylsilyl)pyridin-2-ol” often involves the use of trimethylsilylating agents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide . For example, the reaction of CoCl2 with lithium 4-methyl-N-(trimethylsilyl) pyridine-2-amide yielded a binuclear, homoleptic Co(II) aminopyridinate complex .Molecular Structure Analysis
The molecular structure of “3-(Trimethylsilyl)pyridin-2-ol” can be represented by the formula C8H13NSi . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis .科学的研究の応用
Mass Spectrometry of Derivatives
- The mass spectra of pyridine-2-, -3-, and -4-amidoxime and their O-trimethylsilyl derivatives, including deuterated derivatives, have been studied, providing valuable insights into the fragmentation pathways of these compounds (Pearse & Jacobsson, 1980).
Organic Light-Emitting Diodes (OLEDs)
- Homoleptic Ir(III) complexes based on 2-phenyl-5-(trimethylsilyl)pyridine as cyclometalated ligands have been synthesized for highly efficient green phosphorescent OLEDs. These complexes exhibit superior electroluminescent wavelengths and efficiency, demonstrating the utility of trimethylsilyl-substituted pyridines in advanced materials applications (Kim et al., 2018).
Catalysis and Organic Synthesis
- Group 3 metal triamido complexes, particularly those of yttrium and gadolinium, catalyze the ortho-C-H bond addition of pyridine derivatives into the C═N double bond of nonactivated imines, forming aminomethylated products. This highlights the role of trimethylsilyl-substituted pyridines in facilitating important organic transformations (Nagae et al., 2015).
Molecular Structure Studies
- The synthesis and molecular structures of various 2-trimethylsilyl-substituted pyridines have been investigated. This includes studies on the bending of substituents towards nitrogen heteroatoms, providing valuable insights into the structural properties of these compounds (Riedmiller et al., 1999).
Synthetic Methodologies
- A one-pot synthesis method for 3-(pyridin-2-yl)-2,3-dihydroazetes has been developed, utilizing Rh2(esp)2-catalyzed reaction of diazoesters with trimethylsilyl-protected 2-(pyridin-2-yl)-2H-azirines. This showcases the protective role of trimethylsilyl groups in complex organic syntheses (Koronatov et al., 2019).
作用機序
The mechanism of action of trimethylsilyl-based compounds is often associated with their chemical inertness and large molecular volume . They are often used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
特性
IUPAC Name |
3-trimethylsilyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOSi/c1-11(2,3)7-5-4-6-9-8(7)10/h4-6H,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDXZLSEGNNOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyl)pyridin-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2575150.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2575153.png)

![(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile](/img/structure/B2575156.png)


![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(2-phenoxypyridin-3-yl)methanone](/img/structure/B2575160.png)
![N-[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropyl]but-2-ynamide](/img/structure/B2575161.png)


![4-((1-(3'-chloro-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2575165.png)

![N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)